XPhosPdG1

説明

Significance of Palladium Catalysis in Modern Organic Synthesis

The broad impact of palladium catalysis is evident in its ability to facilitate the construction of complex molecular architectures under relatively mild conditions. sigmaaldrich.comnumberanalytics.com This has revolutionized drug discovery and development, as well as the production of organic electronic materials. sigmaaldrich.com The versatility of palladium catalysts allows for the coupling of a wide array of substrates, making previously challenging molecular connections accessible. mit.edu The formation of C-C and C-N bonds, in particular, is fundamental to the synthesis of numerous biologically active compounds and functional materials. sigmaaldrich.commit.edu

Historical Context and Evolution of Palladium Precatalysts and Ligands

The journey of palladium catalysis began with early discoveries demonstrating its potential in bond formation. However, initial catalyst systems often required harsh reaction conditions and had limited substrate scope. A significant breakthrough came with the development of specialized ligands, particularly bulky, electron-rich phosphines like those in the Buchwald and Hartwig groups. numberanalytics.comwikipedia.org These ligands proved crucial in stabilizing the palladium center and facilitating the key steps of the catalytic cycle.

To improve handling, stability, and catalytic efficiency, preformed catalysts, or "precatalysts," were introduced. These are stable, well-defined palladium(II) complexes that readily generate the active palladium(0) species under the reaction conditions. nih.govacs.org The Buchwald group developed a series of highly active and versatile palladium precatalysts based on biarylphosphine ligands. nih.gov

The first-generation (G1) Buchwald precatalysts, such as XPhos Pd G1, were designed to generate the active Pd(0) species through deprotonation with a base. nih.gov Subsequent generations (G2, G3, G4) introduced modifications to the precatalyst structure, such as changing the ancillary amine-derived portion, to enable activation at room temperature with weaker bases and to enhance stability and versatility. nih.govnasc.ac.inguidechem.com

Structure

3D Structure of Parent

特性

IUPAC Name |

chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H49P.C8H10N.ClH.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;9-7-6-8-4-2-1-3-5-8;;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;1-4H,6-7,9H2;1H;/q;-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMMPMZWIIQCZBA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.C1=CC=C([C-]=C1)CCN.Cl[Pd+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H59ClNPPd | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

738.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1028206-56-5 | |

| Record name | Chloro(2-dicyclohexylphoshpino-2',4',6'-triisopropyl-1,1'biphenyl)[2-(2-aminoethyl)phenyl)]palladium (II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Xphos Ligand and Buchwald Precatalyst Generations

Structural and Electronic Properties of the XPhos Ligand

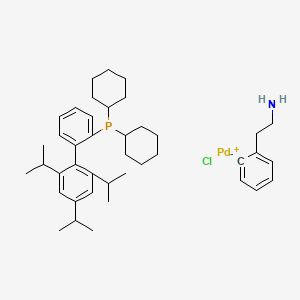

The XPhos ligand, chemically known as 2-(dicyclohexylphosphino)-2′,4′,6′-triisopropylbiphenyl, is a bulky, electron-rich biaryl monophosphine uni.lufishersci.casigmaaldrich-jp.comontosight.ai. Its structure features a biphenyl (B1667301) core substituted with a dicyclohexylphosphino group at the 2-position and bulky isopropyl groups at the 2′, 4′, and 6′ positions of the other phenyl ring sigmaaldrich-jp.comontosight.aizju.edu.cn. This specific substitution pattern contributes significantly to both its steric and electronic properties.

The presence of the cyclohexyl and isopropyl groups imparts substantial steric hindrance around the phosphorus atom. This steric bulk is crucial in promoting the formation of the catalytically active monoligated palladium(0) species (LPd(0)) by discouraging the coordination of a second phosphine (B1218219) ligand sigmaaldrich.commpg.de. The biaryl structure allows for a dihedral angle between the two phenyl rings, which can influence the electronic environment and steric profile around the metal center when coordinated nih.gov.

Electronically, XPhos is considered an electron-rich phosphine ligand due to the electron-donating nature of the alkyl substituents (cyclohexyl and isopropyl groups) and the biaryl framework uni.lusigmaaldrich-jp.comontosight.ai. This electron richness increases the electron density on the palladium center, which can facilitate oxidative addition, a key step in many cross-coupling catalytic cycles fishersci.ca. The interplay between the steric bulk and electronic richness of XPhos is fundamental to its effectiveness as a ligand in palladium-catalyzed reactions sigmaaldrich-jp.com.

XPhos is typically an air-stable crystalline solid, which contributes to its convenient handling characteristics in the laboratory uni.luzju.edu.cn. It exhibits good solubility in common organic solvents nih.govnih.gov.

Overview of Buchwald Precatalyst Generations (G1-G6)

Buchwald precatalysts are a series of well-defined palladium(II) complexes designed for use in cross-coupling reactions. They were developed to overcome limitations associated with traditional palladium sources, such as inconsistent activity and the need for in situ catalyst activation under potentially harsh conditions sigmaaldrich-jp.comnih.gov. The use of preformed precatalysts allows for accurate control of the ligand-to-palladium ratio and efficient generation of the active palladium(0) catalytic species under milder conditions nih.govnih.gov.

The Buchwald precatalysts have evolved through several generations, primarily distinguished by modifications to the N,C-chelating ligand and the associated anion guidechem.comsigmaaldrich.com. These modifications aimed to improve precatalyst stability, ease of activation, and catalytic activity across a broader range of substrates and reaction conditions nih.govsigmaaldrich.comfishersci.co.uk.

The first five generations (G1-G5) are generally characterized as palladacycle complexes nih.govguidechem.comsigmaaldrich.com. Their activation typically involves deprotonation of a proton on the N,C-chelating ligand by a base, followed by reductive elimination to generate the active LPd(0) species nih.govguidechem.comsigmaaldrich.com.

Generation 1 (G1): Introduced around 2008, G1 precatalysts are based on a phenethylamine (B48288) scaffold as the N,C-chelating ligand sigmaaldrich-jp.comnih.govnih.govwikipedia.org. They require activation with relatively strong bases, such as amide or alkoxide bases, or with carbonate bases at elevated temperatures, to generate the active LPd(0) species nih.govnih.govfishersci.co.ukwikipedia.org.

Generation 2 (G2): Developed around 2010, G2 precatalysts replaced the phenethylamine scaffold with a 2-aminobiphenyl (B1664054) scaffold nih.govnih.govwikipedia.orgnih.gov. This structural change increased the acidity of the proton on the nitrogen, allowing for activation with weaker bases like phosphates or carbonates at room temperature sigmaaldrich-jp.comnih.govwikipedia.orgnih.gov.

Generation 3 (G3): Introduced around 2013, G3 precatalysts further enhanced versatility and stability by replacing the chloride anion with a less coordinating anion, such as methanesulfonate (B1217627) (OMs) nih.govfishersci.co.ukwikipedia.org. This modification allowed for the accommodation of very bulky ligands and improved solution stability fishersci.co.uk. Activation of G3 precatalysts generates carbazole (B46965) as a byproduct, which can sometimes be inhibitory fishersci.co.ukwikipedia.org.

Generation 4 (G4) and Generation 5 (G5): Developed around 2014, G4 and G5 precatalysts were designed to address the issue of carbazole inhibition encountered with G3 precatalysts nih.govfishersci.co.ukwikipedia.org. G4 precatalysts feature a methylated amino group on the aminobiphenyl scaffold, leading to the formation of N-methylcarbazole upon activation, which is generally less inhibitory than carbazole nih.govfishersci.co.uk. G5 precatalysts involve arylation of the amino group nih.gov. These generations typically exhibit higher solubilities nih.govfishersci.co.uk.

Generation 6 (G6): Representing a departure from the palladacycle structure, G6 precatalysts (introduced around 2017) are oxidative addition complexes nih.govguidechem.comsigmaaldrich.com. A key advantage of G6 precatalysts is that their activation does not require a base and generates innocuous byproducts guidechem.comsigmaaldrich.com. They are considered "on-cycle" intermediates and can offer improved reactivity and selectivity guidechem.comsigmaaldrich.com.

All generations of Buchwald precatalysts are generally air-, moisture-, and thermally-stable solids with good solubility, facilitating their handling and use in various cross-coupling protocols sigmaaldrich-jp.comnih.govnih.gov.

Distinctive Structural and Reactivity Features of XPhosPdG1 within Buchwald Precatalyst Systems

This compound is a specific example of a first-generation (G1) Buchwald precatalyst where the ligand (L) is XPhos. Structurally, this compound is a palladacycle complex containing palladium, the XPhos ligand, and a chelating N,C-ligand derived from phenethylamine, along with a chloride anion nih.govnih.govwikipedia.orgnih.gov. The palladium is in the +2 oxidation state in the precatalyst.

The key feature of this compound, in line with other G1 precatalysts, is its mode of activation. To become catalytically active, this compound undergoes a base-mediated deprotonation of the coordinated phenethylamine-based ligand, followed by reductive elimination nih.govwikipedia.orgnih.gov. This process generates the active palladium(0) species coordinated to the XPhos ligand (LPd(0)), along with indoline (B122111) as a byproduct wikipedia.orgnih.gov.

A notable characteristic of G1 precatalysts like this compound is the requirement for relatively strong bases for efficient activation, such as sodium tert-butoxide (NaOtBu), or the use of weaker bases at elevated temperatures sigmaaldrich-jp.comnih.govwikipedia.orgwikipedia.org. This contrasts with later generations (G2 and G3) that can be activated at room temperature with weaker bases due to the increased acidity of the proton on their modified N,C-chelating ligands sigmaaldrich-jp.comnih.govwikipedia.orgnih.gov.

Despite this requirement for stronger bases or higher temperatures for activation compared to later generations, the LPd(0) species generated from this compound is highly active, capable of catalyzing cross-coupling reactions even at low temperatures, in some cases down to -40 °C nih.govnih.gov.

One limitation noted for G1 precatalysts in general is their potentially limited ability to accommodate extremely bulky ligands compared to G3 precatalysts, although XPhos itself is a bulky ligand sigmaaldrich.commpg.de. However, this compound has demonstrated high activity in various cross-coupling reactions, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and other C-C and C-N bond formations fishersci.casigmaaldrich-jp.comzju.edu.cn.

The stability of this compound as a precatalyst is also a significant advantage. Like other Buchwald precatalysts, it is air, moisture, and thermally stable, allowing for convenient handling and storage sigmaaldrich-jp.comnih.govnih.govwikipedia.org. This stability ensures a longer shelf life and more reproducible catalytic results compared to handling air-sensitive palladium(0) species directly sigmaaldrich-jp.comguidechem.com.

Synthesis and Structural Elucidation Methodologies of Xphospdg1

Synthetic Routes for XPhosPdG1 Preparation

The preparation of this compound typically involves the reaction of a palladium source with the XPhos ligand and an allyl source. Several approaches have been developed to synthesize this precatalyst, focusing on efficient precursor synthesis and controlled metalation strategies.

Precursor Synthesis and Metalation Strategies

A common synthetic route involves the reaction of a dimeric palladium precursor, such as [(allyl)PdCl]₂, with the XPhos ligand. acs.orgrsc.org This method allows for the direct incorporation of the allyl ligand and chloride anion into the final precatalyst structure. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the phosphine (B1218219) ligand and the palladium center. rsc.org

Another reported synthetic route involves the reaction of 2-Chlorophenethylamine, dichloro(N,N,N',N'-tetramethylethylenediamine)palladium(II), methyllithium, and XPhos. chemicalbook.com This suggests alternative strategies for introducing the palladium and ancillary ligands.

The metalation strategy is critical for forming the desired palladium(II) complex. In the case of using [(allyl)PdCl]₂, the reaction with XPhos involves the cleavage of the chloride bridges in the dimer and coordination of the individual palladium centers to the phosphine ligand and the allyl group. acs.org

Methodological Refinements in Precatalyst Preparation

Methodological refinements in the preparation of this compound aim to optimize yield, purity, and handling characteristics. For example, the choice of solvent can significantly impact the synthesis and isolation of the precatalyst. While some procedures recommend THF or DCM, the retention of solvent in the solid product can be an issue, requiring careful control of solvent composition rather than extensive desolvation efforts. mdpi.com

Precipitation by the addition of a non-solvent, such as pentane, is a common method for isolating the product after the reaction is complete. acs.org Ensuring the absence of impurities, such as phosphine oxide (oxidized XPhos), is also crucial for precatalyst performance and can be monitored by techniques like ³¹P NMR spectroscopy. mdpi.com

Advanced Spectroscopic and Diffraction Techniques in Precatalyst Structure Confirmation

Confirming the structure and purity of this compound relies on a combination of advanced spectroscopic and diffraction techniques. These methods provide detailed information about the molecular structure, elemental composition, and solid-state arrangement of the precatalyst.

Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

NMR spectroscopy is a powerful tool for characterizing this compound in solution. Both ¹H and ³¹P NMR are routinely used to confirm the presence and integrity of the XPhos ligand and the allyl group coordinated to the palladium center. rsc.orgacs.org

¹H NMR provides information about the different proton environments in the molecule, allowing for the identification of the allyl protons and the protons on the cyclohexyl and isopropyl groups of the XPhos ligand. Characteristic chemical shifts and coupling patterns are observed for the coordinated allyl group. rsc.org

³¹P NMR is particularly useful as it is sensitive to the phosphorus atom in the XPhos ligand. The chemical shift of the ³¹P signal provides information about the electronic environment around the phosphorus, which changes significantly upon coordination to the palladium center. rsc.orgacs.org Monitoring the ³¹P NMR spectrum during synthesis can help assess the completion of the reaction and the presence of any free ligand or oxidized phosphine impurities. mdpi.comacs.org

Mass Spectrometry for Molecular Identification

Mass spectrometry (MS) is employed to confirm the molecular weight and elemental composition of this compound. Techniques such as high-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of the molecular formula and verification of the expected mass-to-charge ratio for the intact precatalyst or characteristic fragments. acs.orgacs.orgresearchgate.net MS can also be used to identify potential impurities or byproducts in the synthesis. acs.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the solid-state structure of this compound, providing precise information about the arrangement of atoms in the crystal lattice, bond lengths, and bond angles. acs.orgrsc.org This technique confirms the coordination geometry around the palladium center and the conformation of the XPhos ligand and the allyl group. acs.orgrsc.org

While the specific crystal structure of this compound is not always explicitly detailed in general literature, related palladium-allyl complexes with bulky phosphine ligands have been characterized by X-ray crystallography, providing insights into the typical structural features of this class of precatalysts. acs.orgacs.orgresearchgate.net These studies reveal the coordination of the phosphine and the η³-allyl group to the palladium center, along with the presence of the anionic ligand (chloride in this case). acs.orgresearchgate.net X-ray crystallography is invaluable for understanding the steric and electronic properties of the precatalyst, which are crucial for its catalytic activity. acs.org

Data from spectroscopic and diffraction studies can be compiled to provide a comprehensive characterization of this compound. While specific detailed data tables for this compound across all techniques were not consistently found in the search results, the types of data obtained are illustrated by studies on similar complexes.

Proposed Activation Pathways of this compound to Active Palladium(0) Species

The activation of this compound, a palladium(II) precatalyst, typically involves a reduction from Pd(II) to Pd(0) to enter the catalytic cycle. smolecule.com While the precise steps can vary depending on the reaction conditions, a common pathway involves the dissociation of the ancillary ligand and subsequent reduction.

Role of Base in De-Cylopalladation and Reduction

Bases play a crucial role in the activation of many palladium precatalysts, including those structurally similar to this compound. In some mechanisms, the base facilitates the de-cylopalladation of the precatalyst. This step involves the cleavage of a carbon-palladium bond within the cyclic structure of the precatalyst. Following de-cylopalladation, the base can also be involved in the subsequent reduction of the palladium(II) species to the active palladium(0) catalyst. This reduction can occur through various pathways, potentially involving the base directly as a reducing agent or by facilitating a reductive elimination step. smolecule.comcuni.cz

Identification and Characterization of Catalytically Active Intermediates

The catalytically active species in palladium-catalyzed cross-coupling reactions is generally accepted to be palladium(0), often coordinated by the phosphine ligand (XPhos in the case of this compound). whiterose.ac.ukehu.es The activation process of this compound leads to the formation of these palladium(0)-phosphine complexes, which then engage in the catalytic cycle through steps like oxidative addition, transmetalation, and reductive elimination. smolecule.com While direct characterization of transient intermediates in catalytic cycles can be challenging, studies on similar palladium precatalysts and catalytic reactions provide insights into the likely species involved, such as ligand-coordinated Pd(0) complexes. whiterose.ac.ukehu.es

Influence of Reaction Conditions on Precatalyst Activation Efficiency

The efficiency of this compound precatalyst activation is significantly influenced by the reaction conditions, including the choice of solvent, temperature, and the presence of additives. whiterose.ac.uknih.gov Optimizing these parameters is crucial for achieving high catalytic activity and reaction yields.

Solvent Effects on Catalyst Pre-activation

The solvent plays a critical role in palladium-catalyzed reactions, impacting not only the solubility of reactants and catalysts but also the activation of the precatalyst and the stability of intermediates. whiterose.ac.ukwikipedia.org Solvent polarity and coordinating ability can influence the rate of precatalyst activation. For instance, coordinating solvents can interact with the palladium center or the ligand, potentially affecting the de-cylopalladation and reduction steps. whiterose.ac.ukwikipedia.org The differential solvation of the precatalyst, transition states, and intermediates by the solvent can alter activation barriers and thus reaction rates. cuni.czwikipedia.orgnih.gov

Temperature and Additive Impacts on Activation Kinetics

Temperature is a key factor affecting the kinetics of precatalyst activation. Higher temperatures generally lead to increased reaction rates, including the rate of precatalyst activation, by providing the necessary energy to overcome activation barriers. nih.govresearchgate.net However, excessively high temperatures can sometimes lead to catalyst decomposition. Additives, particularly bases, are essential for the activation of this compound as discussed in Section 4.1.1. cuni.cz The strength and concentration of the base can significantly impact the rate and extent of precatalyst activation. cuni.cz Other additives might also influence activation by facilitating reduction or stabilizing active species.

Advantages of Using Xphos Pd G1

The primary advantages of XPhos Pd G1 stem from its nature as a well-defined precatalyst:

Air and Moisture Stability: Simplifies handling and allows for more consistent reaction outcomes compared to catalysts generated in situ. nih.gov

Reliable Activation: Provides a reliable method for generating the active Pd(0) species.

High Activity: The bulky, electron-rich XPhos ligand imparts high catalytic activity, enabling the coupling of challenging substrates, including aryl chlorides. wikipedia.org

Broad Scope: Effective for a wide range of important cross-coupling reactions. sigmaaldrich.com

Catalytic Applications of Xphospdg1 in Diverse Organic Transformations

C-N Cross-Coupling Reactions (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds between aryl halides or pseudohalides and amines, widely used in the synthesis of pharmaceuticals, natural products, and materials fishersci.itresearchgate.netnrochemistry.com. XPhosPdG1 is recognized as an effective precatalyst for this transformation, enabling efficient coupling under various conditions sigmaaldrich.comsmolecule.com.

Coupling with Primary and Secondary Amines

This compound demonstrates good catalytic activity for the C-N cross-coupling of aryl halides with both primary and secondary amines smolecule.comnih.gov. Studies have shown that catalyst systems utilizing certain biarylphosphine ligands, including those related to XPhos, enable the efficient reaction of aryl iodides with a variety of primary and secondary amines in high yields nih.gov. For instance, reactions of aryl iodides with cyclic and acyclic secondary aliphatic amines have been successfully carried out with low catalyst loadings of a related catalyst, yielding products in excellent yields nih.gov. Similarly, couplings with primary aliphatic amines and anilines have been achieved efficiently with very low palladium loadings and rapid reaction times nih.govorganic-chemistry.org. The system also exhibits high chemoselectivity, favoring the arylation of primary amines over secondary ones organic-chemistry.org.

Amidation Reactions and Substrate Scope with Electron-Deficient Amides

While the primary focus of Buchwald-Hartwig amination is the coupling of amines, related amidation reactions forming amide bonds can also be catalyzed by palladium complexes. Research indicates that palladium catalysts, often with specific ligand systems, can facilitate the coupling of carboxylic acids or their derivatives with amines to form amides ucl.ac.ukntd-network.orgorganic-chemistry.org. Although direct examples specifically detailing this compound's application with electron-deficient amides in amidation reactions within the provided search results are limited, the broader context of palladium-catalyzed amidation suggests potential applicability, particularly with appropriately designed reaction conditions and substrates mdpi.comnih.govrsc.org. Electron-deficient anilines, which are less nucleophilic, have been shown to couple with acyl fluorides, for example, sometimes requiring heating ntd-network.org.

Intramolecular Cyclization and Annulation Strategies

This compound is noted as a catalyst suitable for amination/cyclization reactions sigmaaldrich.com. Palladium catalysis is a known method for forming dipolar intermediates that enable rapid access to functionalized heterocycles through formal cycloaddition reactions, including annulation strategies whiterose.ac.uk. While specific detailed research findings on intramolecular cyclization or annulation strategies explicitly using this compound were not extensively detailed in the provided snippets, its classification as suitable for cyclization reactions and the general application of palladium catalysis in such transformations suggest its potential in constructing cyclic nitrogen-containing compounds sigmaaldrich.comwhiterose.ac.ukehu.es. Some studies on annulation strategies utilizing palladium catalysts and phosphine (B1218219) ligands have shown the importance of catalyst loading and conditions for successful transformations ehu.es.

C-C Cross-Coupling Reactions

Palladium-catalyzed C-C cross-coupling reactions are fundamental tools in organic synthesis for constructing carbon frameworks. This compound is indicated as a catalyst suitable for various C-C coupling reactions, including Suzuki-Miyaura, Stille, Sonogashira, Negishi, Hiyama, and Heck reactions sigmaaldrich.com.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms C-C bonds between an aryl or vinyl halide (or pseudohalide) and an organoboron compound, such as a boronic acid or ester, in the presence of a base wikipedia.orglibretexts.orgharvard.eduorganic-chemistry.org. This compound is a recognized precatalyst for Suzuki-Miyaura coupling sigmaaldrich.comsmolecule.com.

Substrate Scope with Aryl Halides and Boronic Acids/Esters

This compound is effective in catalyzing the Suzuki-Miyaura coupling of aryl halides with boronic acids and esters mdpi.commit.edu. The reaction is generally tolerant of a wide variety of aryl or vinyl boronic acids and aryl or vinyl halides wikipedia.org. While aryl iodides, triflates, and bromides are common coupling partners, the Suzuki coupling can also be achieved with aryl chlorides, although they are typically less reactive and may require specific bulky, electron-donating ligands and stronger bases nih.govwikipedia.orglibretexts.orgmit.edu. Boronic esters and organotrifluoroborate salts can also be used as alternatives to boronic acids wikipedia.orgharvard.edu.

Research has demonstrated the use of related XPhos-based catalysts in the Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides with boronic acids, achieving high yields for most substrates nih.gov. The method has been applied to the synthesis of biaryl motifs and teraryl compounds nih.gov. The use of specific precatalysts like XPhos-PdG2 has enabled efficient Suzuki-Miyaura coupling of challenging substrates, such as 7-chloro-1H-pyrrolo[2,3-c]pyridine, with various boronic acids and potassium organotrifluoroborates at low catalyst loadings nih.gov.

Data Table: Representative Suzuki-Miyaura Coupling Example (Based on related XPhos catalyzed reactions)

| Aryl Halide | Boronic Acid/Ester | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |

| Aryl Chloride | Arylboronic Acid | Low | Various | Toluene/Dioxane | 50-100 | Up to 24 | High | fishersci.it |

| Heteroaryl Halide | Boronic Acid | Low | Various | Various | Various | Various | High | nih.gov |

| Aryl Iodide | Boronic Acid | Low | Various | Various | Room Temp or 40 | Short | Excellent | nih.gov |

One-Pot Borylation/Suzuki Coupling Methodologies

The Suzuki-Miyaura cross-coupling reaction is a powerful method for carbon-carbon bond formation, particularly for synthesizing biaryl compounds. However, it often requires the use of excess boronic acids, which can be expensive and unstable. A significant advancement in this area is the development of one-pot borylation/Suzuki coupling methodologies, which circumvent the need to isolate or purchase pre-formed boronic acids. organic-chemistry.orgnih.gov

This compound, specifically Buchwald's second-generation XPhos preformed catalyst, has been effectively employed in a two-step, one-pot borylation/Suzuki cross-coupling reaction utilizing bis-boronic acid (BBA). organic-chemistry.orgnih.gov This method allows for the direct synthesis of boronic acids in situ, followed by their coupling with aryl or heteroaryl halides. organic-chemistry.orgnih.gov High yields of cross-coupled products have been obtained for a wide range of substrates using this approach. organic-chemistry.orgnih.gov The reaction typically utilizes reduced catalyst loads (1 mol%) and can be conducted in environmentally friendly solvents like ethanol (B145695) at 80°C. organic-chemistry.org A visual color change often indicates the completion of the initial borylation step, simplifying the reaction execution. organic-chemistry.org This methodology demonstrates broad substrate compatibility, including various aryl and heteroaryl halides, and is efficient for the synthesis of biaryl and teraryl compounds. organic-chemistry.org Functional groups such as esters, amines, and hydroxyls are generally well-tolerated under these conditions. organic-chemistry.org The one-pot process also supports parallel synthesis, enabling the simultaneous production of multiple distinct products. organic-chemistry.org

Data from a representative one-pot borylation/Suzuki coupling using a Buchwald's second-generation XPhos preformed catalyst is presented below:

| Aryl/Heteroaryl Halide 1 | Aryl/Heteroaryl Halide 2 | Boron Source | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Product Yield (%) |

| Aryl/Heteroaryl Halide | Aryl/Heteroaryl Halide | B₂Pin₂ | 1 | KOAc | Ethanol | 80 | 2 (borylation) + 15 (coupling) | High |

(Note: This table represents general conditions based on the provided text and specific examples may vary.)

Negishi Coupling Reactions

The Negishi coupling is a transition metal-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organic halides or triflates and organozinc compounds. wikipedia.org Palladium catalysts are commonly used in Negishi couplings, and XPhos-based palladium catalysts have shown efficacy in this transformation. wikipedia.org

Research has demonstrated the use of palladium catalysts, including those with biarylphosphine ligands akin to XPhos, in the Negishi coupling of secondary alkylzinc reagents with heteroaryl halides. mit.edu These catalysts can facilitate challenging reductive elimination processes and achieve high selectivity. mit.edu An efficient palladium-catalyzed process has been developed for the Negishi coupling of secondary alkylzinc halides with sterically and electronically demanding aryl bromides and activated aryl chlorides. nih.gov Catalysts composed of new biaryldialkylphosphine ligands, such as CPhos, which share structural similarities with XPhos, have been shown to effectively promote the reductive elimination step while suppressing undesired β-hydride elimination. nih.gov This leads to excellent ratios of the desired branched product over the linear product. nih.gov The method exhibits broad substrate scope and provides a reliable tool for C(sp³)-C(sp²) bond formation. nih.gov

While the specific application of this compound in Negishi coupling was not explicitly detailed in the search results, the success of related biarylphosphine palladium catalysts in this reaction suggests the potential utility of this compound in similar transformations, particularly those involving challenging substrates or requiring high selectivity.

Other Carbon-Carbon Bond Forming Processes

Beyond Suzuki and Negishi couplings, this compound can potentially be applied to other palladium-catalyzed carbon-carbon bond forming reactions. Palladium catalysis is widely used for constructing carbon frameworks in organic synthesis, including reactions like Heck reactions, Sonogashira couplings, and various annulation strategies. alevelchemistry.co.ukwhiterose.ac.ukrsc.orgorganic-chemistry.org

While direct mentions of this compound in every possible carbon-carbon bond forming reaction were not found, its nature as a preformed palladium catalyst with a bulky biaryl phosphine ligand makes it a candidate for various palladium-catalyzed cross-coupling and bond-forming processes. For instance, palladium catalysts are employed in decarboxylative coupling reactions, which represent a modern strategy for forming carbon-carbon or carbon-heteroatom bonds from carboxylic acids. rsc.org These reactions offer advantageous alternatives to traditional methods involving preformed organometallic reagents. rsc.org Palladium catalysis is also involved in annulation strategies to synthesize complex heterocyclic structures. whiterose.ac.uk

Further research would be needed to fully delineate the scope of this compound in these diverse carbon-carbon bond forming transformations.

Other Heteroatom-Carbon Bond Forming Transformations

In addition to carbon-carbon bond formation, this compound can also catalyze the formation of bonds between carbon and heteroatoms such as oxygen, sulfur, and nitrogen. nih.govwikipedia.org Transition metal-catalyzed reactions are increasingly the preferred method for synthesizing molecules containing these bonds, which are crucial in pharmaceuticals, materials science, and fine chemicals. nih.gov

C-O Cross-Coupling Reactions

The formation of carbon-oxygen bonds through cross-coupling reactions is a significant transformation in organic synthesis, providing access to ethers and phenols. Palladium-catalyzed C-O coupling reactions have been developed, and catalysts featuring bulky phosphine ligands are often effective in these transformations. nih.gov While specific examples of this compound in C-O cross-coupling were not extensively detailed in the search results, palladium complexes with related ligands have been shown to catalyze such reactions. nih.gov The ability of palladium to facilitate the formation of metal-oxygen bonds and subsequent reductive elimination is key to these processes. nih.gov

C-S Cross-Coupling Reactions

Carbon-sulfur bond formation is another important transformation, enabling the synthesis of thioethers and other sulfur-containing compounds. Palladium-catalyzed C-S cross-coupling reactions are known, and similar to C-O coupling, the choice of ligand is crucial for achieving efficient catalysis. nih.gov Palladium catalysts can mediate the formation of metal-sulfur bonds and subsequent C-S bond formation through reductive elimination. nih.gov Given the effectiveness of this compound in other cross-coupling reactions, it is plausible that it could also serve as a catalyst for C-S coupling, although specific research findings on this were not prominently featured in the search results.

Halogenation and Trifluoromethylation Reactions

While cross-coupling reactions typically involve forming bonds between two carbon atoms or a carbon and a heteroatom, palladium catalysts can also be involved in functionalization reactions such as halogenation and trifluoromethylation. These reactions introduce halogen atoms or trifluoromethyl groups onto organic molecules, significantly altering their properties.

The introduction of the trifluoromethyl group (CF₃) is particularly important in the development of pharmaceuticals and agrochemicals due to its impact on metabolic stability and lipophilicity. nih.gov While many methods for trifluoromethylation exist, including those involving copper or other transition metals, the role of palladium catalysts, and specifically this compound, in such transformations would require dedicated investigation. nih.gov

Similarly, catalytic halogenation reactions, which introduce chlorine, bromine, or iodine atoms, are valuable synthetic tools. Palladium catalysts can be employed in some halogenation protocols. The applicability of this compound in catalytic halogenation or trifluoromethylation would depend on its ability to participate in the specific catalytic cycles involved in these transformations.

Enantioselective and Stereoselective Catalysis with this compound (or its chiral derivatives)

Enantioselective and stereoselective catalysis are crucial for synthesizing chiral molecules with defined absolute and relative stereochemistry. Stereoselectivity refers to the preferential formation of one stereoisomer over others in a chemical reaction. msu.eduyoutube.commasterorganicchemistry.comkhanacademy.orgslideshare.netslideshare.net When this preference results in the unequal formation of enantiomers from an achiral or racemic starting material, it is termed enantioselectivity or asymmetric induction. msu.edumasterorganicchemistry.comwikipedia.org this compound, while not inherently chiral, serves as a precatalyst that can be employed in conjunction with chiral ligands to induce asymmetry in catalytic transformations. Chiral derivatives of palladium complexes incorporating phosphine ligands are known to be effective in asymmetric catalysis, including asymmetric allylic alkylation reactions. researchgate.netnih.govcapes.gov.br

Strategies for Asymmetric Induction

Asymmetric induction with palladium catalysts like those derived from this compound typically involves the use of chiral ligands. These ligands create a chiral environment around the metal center, influencing the transition state of the catalytic reaction and leading to the preferential formation of one stereoisomer. wikipedia.org The design of effective chiral ligands is paramount in achieving high levels of enantioselectivity. Common strategies include utilizing ligands with inherent chirality, such as chiral phosphines or phosphoramidites. nih.govwhiterose.ac.uk The interaction between the chiral ligand, the palladium center, and the reacting substrates dictates the facial selectivity of the reaction, thereby controlling the stereochemical outcome. msu.edu External asymmetric induction, where chiral information is introduced through a chiral catalyst or ligand, is an economically desirable method for asymmetric synthesis. wikipedia.org

Enantioselective Annulation and Cycloaddition Reactions

Palladium catalysis is a powerful method for generating reactive intermediates, such as palladium π-allyl complexes, which can participate in formal cycloaddition and annulation reactions, providing access to diverse functionalized cyclic structures. whiterose.ac.uk The development of enantioselective variants of these reactions is highly valuable for synthesizing enantioenriched cyclic compounds.

While direct examples of this compound itself being used in enantioselective annulation or cycloaddition reactions are not explicitly detailed in the provided search results, the literature highlights the use of palladium catalysis with chiral ligands for such transformations. For instance, palladium-catalyzed cycloaddition of trimethylenemethane with aldimines has been reported to be enantioselective when employing chiral phosphoramidite (B1245037) ligands, yielding N-heterocycles with high enantioselectivity. whiterose.ac.uk This suggests that chiral palladium complexes, potentially derived from precatalysts like this compound in combination with appropriate chiral ligands, could be effective in promoting asymmetric annulation and cycloaddition processes.

Enantioselective intramolecular 1,3-dipolar cycloaddition reactions catalyzed by metal complexes, such as silver complexes with chiral ligands, have also been shown to proceed with high enantioselectivity, yielding complex cyclic structures. nih.gov This underscores the potential for metal-catalyzed cycloadditions to be rendered enantioselective through the careful selection of chiral catalysts or ligands.

The challenge in asymmetric annulation and cycloaddition reactions often lies in controlling multiple elements of stereochemistry simultaneously, including chemo-, regio-, enantio-, and diastereoselectivity. nih.gov Research in this area continues to explore new chiral ligand designs and catalytic systems to achieve high levels of control. While this compound is recognized as an effective precatalyst for various cross-coupling reactions mdpi.comacs.orgacs.orgresearchgate.net, its direct application in enantioselective annulation and cycloaddition would necessitate its use in conjunction with a chiral ligand or the development of chiral this compound derivatives.

Further research focusing on the combination of this compound with specific chiral ligands or the synthesis of chiral variants of the XPhos ligand could lead to the development of highly effective catalytic systems for enantioselective annulation and cycloaddition reactions, expanding the synthetic utility of this versatile palladium precatalyst in asymmetric synthesis.

Mechanistic Investigations and Computational Studies of Xphospdg1 Catalysis

Detailed Examination of XPhosPdG1 Catalytic Cycles

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination chemrxiv.orgyoutube.comlibretexts.orgbyjus.com. This compound, as a precatalyst, first needs to be activated, typically involving the reduction of Pd(II) to the active Pd(0) species, which then enters the catalytic cycle libretexts.orgrsc.org.

Oxidative Addition Pathways and Rate-Determining Steps

Oxidative addition is the first step in the catalytic cycle, where the Pd(0) species inserts into a bond of the substrate, typically an aryl halide (Ar-X), to form a Pd(II) complex chemrxiv.orgyoutube.comlibretexts.orgbyjus.com. This process increases the oxidation state of palladium by two and its coordination number slideshare.netwikipedia.org. The rate of oxidative addition can be influenced by the electronic and steric properties of both the palladium complex and the organic halide inorgchemres.orgucc.ie. Electron-rich Pd(0) species and electron-deficient aryl halides generally react more rapidly ucc.ie.

The mechanism of oxidative addition can vary (concerted, SN2, radical, or ionic) depending on the nature of the metal, ligand, and substrate slideshare.netufrgs.br. For palladium, oxidative addition of aryl halides often occurs via concerted or SN2-type mechanisms ufrgs.br.

The oxidative addition step can be the rate-determining step (RDS) in the catalytic cycle, particularly when less reactive substrates like aryl chlorides or bromides are used inorgchemres.orgucc.ieprinceton.edu. Studies have shown that electron-withdrawing substituents on the aryl halide can decrease the electron density at the palladium center, slowing down the oxidative addition and making it the RDS inorgchemres.org. Conversely, electron-donating groups can increase the rate of oxidative addition inorgchemres.org.

Transmetalation Processes and Intermediate Characterization

Transmetalation is the step where an organic group is transferred from an organometallic reagent (e.g., organoboron, organotin, organozinc) to the palladium(II) center formed after oxidative addition chemrxiv.orgyoutube.comlibretexts.orgbyjus.comuva.es. This results in the formation of a new carbon-palladium bond and the departure of the halide or pseudohalide from the palladium center, now bound to the metal from the organometallic reagent youtube.comlibretexts.org.

The mechanism of transmetalation can depend on the type of organometallic reagent used uva.es. In Suzuki-Miyaura coupling, for instance, transmetalation involves the transfer of an aryl group from an organoboron species to the palladium(II) complex chemrxiv.orgbyjus.com. This step is often facilitated by a base byjus.com. Studies have indicated that transmetalation can proceed through intermediates involving Pd-O-B linkages chemrxiv.orgnih.gov. Characterization of these intermediates provides crucial insights into the reaction pathway chemrxiv.orgnih.gov. For example, low-temperature NMR studies have been used to identify and characterize intermediates with Pd-O-B linkages in Suzuki-Miyaura couplings chemrxiv.orgnih.gov.

Reductive Elimination Mechanisms

Reductive elimination is typically the final step in the catalytic cycle, where the two organic groups bonded to the palladium(II) center couple to form the desired product, and the Pd(0) catalyst is regenerated, completing the cycle chemrxiv.orgyoutube.comlibretexts.orgbyjus.com. This step involves a decrease in the oxidation state of palladium by two and the formation of a new covalent bond wikipedia.orglibretexts.orglibretexts.org. For reductive elimination to occur, the two groups that will form the new bond must be in cis positions on the palladium center wikipedia.orglibretexts.orgyoutube.com.

Reductive elimination is the microscopic reverse of oxidative addition and shares similar mechanistic pathways wikipedia.orglibretexts.orglibretexts.org. The thermodynamics of this step must be favorable for it to occur efficiently libretexts.org. While often facile, reductive elimination can be the rate-limiting step in certain cross-coupling reactions, particularly when oxidative addition is very fast inorgchemres.org. Factors influencing reductive elimination include the electronic properties of the ligands and the steric environment around the palladium center wikipedia.orglibretexts.org.

Role of the Ligand Environment in Catalytic Performance

The ligand environment around the palladium center plays a critical role in the activity, selectivity, and stability of the catalyst rsc.orgnih.gov. Bulky, electron-rich phosphine (B1218219) ligands like XPhos are particularly effective in palladium-catalyzed cross-coupling reactions sigmaaldrich.cominorgchemres.orgnih.gov.

Steric and Electronic Influence of XPhos on Palladium Reactivity

XPhos is a biaryl phosphine ligand characterized by its considerable steric bulk and strong electron-donating ability sigmaaldrich.cominorgchemres.orgnih.gov. These properties significantly influence the electronic and steric environment of the palladium center, thereby affecting its reactivity at different stages of the catalytic cycle inorgchemres.orgnih.gov.

The electron-rich nature of XPhos increases the electron density on the palladium atom, which can facilitate the oxidative addition step, particularly with challenging substrates like aryl chlorides inorgchemres.orgnih.gov. The steric bulk of the XPhos ligand can also play a role in promoting the formation of the active catalytic species and can influence the rate of both oxidative addition and reductive elimination steps inorgchemres.orgnih.gov. For example, bulky ligands can accelerate the reductive elimination step inorgchemres.org. The size and substitution pattern of biaryl phosphine ligands have been shown to have a significant effect on reaction rates in palladium-catalyzed amination nih.gov.

Ligand Dissociation and Re-association Dynamics within the Catalytic Cycle

Ligand dissociation and re-association dynamics are important considerations in understanding the catalytic cycle. While XPhos is a strongly coordinating ligand, its dissociation from the palladium center can occur during the catalytic cycle, creating vacant coordination sites necessary for substrate binding and subsequent reaction steps mdpi.complos.orgnih.govarxiv.org. The active catalytic species in many palladium-catalyzed cross-coupling reactions is believed to be a low-coordinate complex, often a monoligated Pd(0) species, which is generated through the dissociation of a ligand from a more highly coordinated precatalyst or intermediate princeton.edunih.gov.

Computational Chemistry Approaches for Understanding this compound

Computational methods offer powerful tools to probe the potential energy surface of catalytic reactions, allowing researchers to identify plausible mechanisms, calculate activation energies, and predict reaction outcomes. For palladium complexes with bulky phosphine ligands, these approaches help elucidate the electronic and steric factors that govern catalytic performance.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

DFT is a widely used quantum mechanical method for studying transition metal catalysis. It allows for the calculation of the electronic structure, geometry, and energy of reactants, intermediates, transition states, and products. Applied to palladium catalysis involving bulky phosphine ligands, DFT studies aim to:

Identify Active Species: DFT calculations can help determine the oxidation state of the palladium center and the ligand coordination environment in the catalytically active species. Studies on related bulky phosphine ligands have investigated Pd(0), Pd(I), and Pd(II) species and their roles in different catalytic steps ethz.ch.

Investigate Ligand Effects: DFT is instrumental in understanding how the electronic and steric properties of bulky phosphine ligands, such as XPhos, influence the catalytic cycle. The steric bulk, often quantified by parameters like buried volume, can impact the stability of intermediates and the accessibility of reaction sites digitellinc.com. Conformational rigidity induced by biaryl phosphine ligands has also been studied computationally to understand its effect on reactivity and the prevention of catalyst inhibition nih.gov.

Map Reaction Pathways: By calculating the energies of various possible intermediates and transition states, DFT can help map out competing reaction pathways and determine the most energetically favorable one. This is particularly useful for understanding selectivity in reactions where multiple products are possible.

DFT studies on palladium catalysts with bulky biaryl phosphine ligands have provided valuable data, including the relative energies of different conformers, transition state structures, and activation energy barriers for key transformations. While specific data for this compound is not presented here due to lack of specific search results, the methodology applied to similar systems provides a strong indication of the type of mechanistic insights that DFT could provide for this compound.

Predictive Modeling of Reactivity and Selectivity Profiles

Beyond understanding the mechanism, computational approaches can be used to build predictive models for the reactivity and selectivity of palladium catalysts. These models leverage the insights gained from DFT calculations and experimental data to forecast how changes in substrate, ligand, or reaction conditions might affect the outcome.

Correlation Analysis: Computational descriptors derived from DFT calculations (e.g., electronic properties of the metal center or ligand steric parameters) can be correlated with experimental reactivity or selectivity data. For example, a correlation between the buried volume of a phosphine ligand and the extent of protodeboronation has been identified, allowing for a rapid assessment of expected side reactions for new ligands digitellinc.com.

Kinetic Modeling: Combining DFT-calculated energy barriers with experimental kinetic data allows for the construction of microkinetic models. These models can simulate the reaction over time and predict product yields under different conditions. Microkinetic simulations based on computational results have achieved semi-quantitative yield predictions compared to experiments for palladium-catalyzed reactions digitellinc.comchemrxiv.org.

Machine Learning Approaches: More advanced predictive modeling can involve machine learning algorithms trained on computational and experimental data. These models can learn complex relationships between catalyst structure, reaction conditions, and outcomes, enabling the prediction of reactivity and selectivity for new, untested systems chemrxiv.org. Such approaches can accelerate reaction discovery and optimization by quickly evaluating the potential of different catalyst systems.

Predictive modeling, informed by computational studies like DFT, offers the potential to guide experimental efforts in optimizing this compound catalyzed reactions for desired reactivity and selectivity, minimizing undesirable side reactions.

Advanced Methodologies and Future Research Directions in Xphospdg1 Catalysis

Strategies for Catalyst Recycling and Heterogenization

The economic and environmental desirability of catalytic processes necessitates the development of efficient strategies for catalyst recycling and heterogenization. While specific detailed studies focusing solely on the recycling and heterogenization of XPhosPdG1 are less extensively documented compared to more broadly studied palladium systems or later-generation catalysts, the principles and methods applied to similar palladium-phosphine complexes are relevant.

Heterogenization of homogeneous catalysts like this compound typically involves immobilizing the active palladium species or the XPhos ligand onto a solid support. This allows for easier separation of the catalyst from the reaction mixture by filtration or centrifugation, facilitating its reuse. Potential support materials include polymers, metal-organic frameworks (MOFs), silica, alumina, and carbon-based materials. Research in related palladium-catalyzed systems has explored covalent grafting of ligands or precatalysts onto functionalized supports, encapsulation within solid matrices, or adsorption onto high-surface-area materials. The design of such heterogeneous systems for this compound would need to consider maintaining the integrity and accessibility of the active site, preventing palladium leaching, and ensuring efficient mass transport of reactants to the catalytic centers.

Recycling studies for XPhos-based palladium catalysts have shown success in various cross-coupling reactions. For instance, supported palladium catalysts with bulky phosphine (B1218219) ligands have demonstrated recyclability over several cycles with sustained activity. Future research directions for this compound in this area would involve developing robust heterogeneous catalysts that minimize palladium leaching and deactivation under various reaction conditions, as well as exploring continuous flow systems that are well-suited for heterogeneous catalysts.

Applications in Continuous Flow Chemistry

Continuous flow chemistry offers significant advantages over batch processes, including improved reaction control, enhanced safety, higher productivity, and ease of scaling. The application of palladium catalysis, including systems related to this compound, in continuous flow reactors is an active area of research.

For homogeneous this compound, implementing its use in continuous flow requires strategies to retain the catalyst within the flow system. This can be achieved through techniques such as membrane filtration, catalyst immobilization on solid supports within packed-bed reactors (as discussed in Section 8.1), or the use of fluorous-phase catalysis where the catalyst is soluble in a fluorous phase immiscible with the reaction mixture.

Heterogenized this compound catalysts are particularly well-suited for continuous flow applications using packed-bed reactors. This setup allows reactants to flow through a stationary bed of the solid catalyst, enabling continuous product generation and facile catalyst separation. Research in this domain would focus on optimizing reactor design, flow rates, temperature, and pressure to achieve high conversion, selectivity, and catalyst longevity in a continuous process. The development of stable and efficient heterogeneous this compound catalysts is crucial for the successful implementation of this compound-catalyzed reactions in continuous flow platforms.

Integration of Green Chemistry Principles in this compound-Catalyzed Processes

The integration of green chemistry principles aims to reduce the environmental impact of chemical processes. For this compound catalysis, this involves several considerations:

Solvent Selection: Moving away from traditional volatile organic solvents towards more environmentally benign alternatives such as water, lower alcohols, deep eutectic solvents, or supercritical fluids. Some palladium-catalyzed reactions with XPhos-based catalysts have shown good activity in aqueous or mixed aqueous-organic systems. sigmaaldrich.com

Reduced Catalyst Loading: The high activity of Buchwald precatalysts, including this compound, often allows for lower catalyst loadings compared to earlier palladium sources, minimizing the use of precious metals. sigmaaldrich.comsigmaaldrich-jp.com Further optimization to reduce catalyst loading while maintaining efficiency is an ongoing goal.

Atom Economy: Designing reactions with high atom economy, where most atoms of the reactants are incorporated into the final product, is crucial. Palladium-catalyzed cross-coupling reactions generally exhibit good atom economy.

Energy Efficiency: Conducting reactions at lower temperatures or using energy-efficient activation methods like microwave irradiation can reduce energy consumption. Microwave-assisted palladium-catalyzed cross-coupling reactions using XPhos-based catalysts have been reported. sigmaaldrich.com

Use of Less Hazardous Reagents: Exploring alternatives to hazardous reagents where possible. For instance, research into copper-free Sonogashira couplings using specific palladium catalysts highlights a move towards less hazardous conditions, which could be relevant for this compound in certain contexts. sigmaaldrich.com

Future research will focus on specifically tailoring this compound-catalyzed reactions to operate efficiently under greener conditions, such as in challenging solvent systems or with further reduced catalyst loadings, while maintaining high performance.

Design and Synthesis of Next-Generation XPhos-Derived Catalysts

This compound represents a first step in the development of XPhos-ligated palladium precatalysts. Subsequent generations of Buchwald precatalysts, including G2 and G3, have been developed to address limitations and enhance performance for specific transformations. sigmaaldrich.comsigmaaldrich.comsigmaaldrich-jp.com

The design of next-generation XPhos-derived catalysts builds upon the understanding of how the ligand structure and the precatalyst framework influence catalytic activity, stability, and substrate scope. Modifications to the XPhos ligand itself, such as varying the substituents on the cyclohexyl rings or the biaryl backbone, can tune its electronic and steric properties, impacting its interaction with the palladium center and reacting substrates.

Furthermore, the precatalyst structure can be modified. While this compound is a palladacycle based on a phenethylamine (B48288) backbone, later generations utilize different frameworks (e.g., aminobiphenyl backbone in G2 and G3) and different leaving groups (e.g., mesylate in G3) to improve solubility, stability, and activation profiles. sigmaaldrich.comsigmaaldrich.comsigmaaldrich-jp.com

Future research directions involve the rational design and synthesis of novel palladium complexes incorporating modified XPhos ligands or alternative precatalyst scaffolds. High-throughput experimentation and computational studies can play a significant role in identifying promising catalyst structures for specific challenging transformations. The goal is to develop catalysts with enhanced activity, broader substrate scope, improved stability, and potentially tailored reactivity for novel reaction types.

Expansion of Substrate Scope and Development of Novel Reaction Types

This compound has demonstrated efficacy in various cross-coupling reactions, particularly in C-N bond formation and α-arylation of ketones. alfa-chemistry.com However, expanding the scope of substrates that can be efficiently coupled using this compound remains an important research area. This includes challenging substrates with sensitive functional groups, complex molecular architectures, or those that are typically unreactive under standard conditions.

Developing novel reaction types catalyzed by this compound is another key future direction. Palladium catalysis is a versatile tool for constructing various chemical bonds. Beyond standard cross-coupling, research is exploring the application of palladium catalysts in reactions such as C-H activation, carboxylation, cascade reactions, and asymmetric catalysis. americanelements.com

For this compound, this could involve investigating its potential in:

C-H Functionalization: Directly functionalizing C-H bonds, which would bypass the need for pre-functionalized substrates, increasing synthetic efficiency.

Asymmetric Catalysis: Designing chiral versions of XPhos or the precatalyst framework to induce enantioselectivity in catalytic transformations.

Cascade and Multicomponent Reactions: Utilizing this compound to catalyze sequences of reactions in a single pot, streamlining synthetic routes.

Novel Bond Formations: Exploring the ability of this compound to catalyze the formation of less common bond types beyond C-C, C-N, and C-O.

Expanding the substrate scope and developing novel reaction types requires a deep understanding of the catalytic mechanism, the interplay between the palladium center, the XPhos ligand, and the substrates, and careful optimization of reaction conditions.

Synergistic Applications with Other Catalytic Systems

Combining palladium catalysis with other catalytic systems in cooperative or synergistic approaches can lead to novel transformations and improved efficiency. For this compound catalysis, this could involve:

Chemocatalysis Cascades: Integrating this compound-catalyzed steps with reactions catalyzed by other transition metals, organocatalysts, or acid/base catalysts in a one-pot sequence. This requires compatibility between the different catalytic cycles and reaction conditions.

Photoredox Catalysis: Combining palladium catalysis with photoredox catalysis can enable new reaction pathways, particularly for transformations involving radical intermediates.

Biocatalysis: Integrating enzymatic transformations with this compound catalysis could allow for highly selective reactions under mild conditions, particularly for complex molecule synthesis.

Exploring synergistic applications with this compound requires careful consideration of catalyst compatibility, potential deactivation pathways, and optimization of conditions to ensure efficient cooperation between the different catalytic systems. This approach holds the potential to unlock unprecedented reactivity and enable the synthesis of complex molecules through elegant and efficient routes.

Q & A

Q. How can researchers ensure data integrity when publishing this compound findings?

- Methodological Answer :

- Data Archiving : Use repositories like Zenodo for raw spectra, chromatograms, and computational input files .

- Plagiarism Checks : Screen manuscripts via Turnitin/iThenticate to avoid inadvertent duplication .

Literature & Hypothesis Development

Q. How to formulate hypotheses about this compound’s substrate limitations based on existing literature?

Q. What frameworks guide the design of this compound-based mixed-methods studies (e.g., experimental + computational)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。